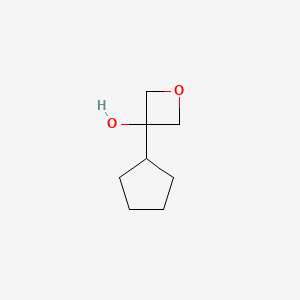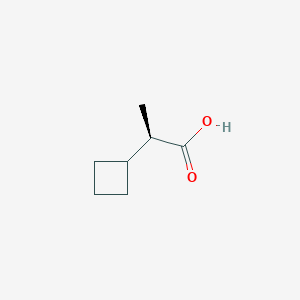
1,1-Dimethylsilinan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilinan-4-amine is an organosilicon compound characterized by the presence of a silicon atom bonded to a nitrogen atom within a six-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilinan-4-amine can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with vinyl magnesium bromide, followed by hydroboration and methanolysis to yield the desired product . The reaction conditions typically involve cooling the dichlorosilane in ether to 0°C, followed by the addition of vinyl magnesium bromide. The resulting solution is then warmed to room temperature and stirred for several hours. After quenching with water and extracting with ether, the product is obtained as a yellow oil.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethylsilinan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilinan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can serve as a probe for studying biological systems, particularly in the context of silicon-based biochemistry.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1-dimethylsilinan-4-amine involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Cyclotrimethylenedimethylsilane
- Cyclotetramethylenedimethylsilane
- Dimethyldivinylsilane
Comparison: 1,1-Dimethylsilinan-4-amine is unique due to its specific ring structure and the presence of both silicon and nitrogen atoms. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. Additionally, the presence of the amine group allows for a broader range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C7H17NSi |
|---|---|
Molekulargewicht |
143.30 g/mol |
IUPAC-Name |
1,1-dimethylsilinan-4-amine |
InChI |
InChI=1S/C7H17NSi/c1-9(2)5-3-7(8)4-6-9/h7H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
OPPJOCUHPBXAEA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCC(CC1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)








